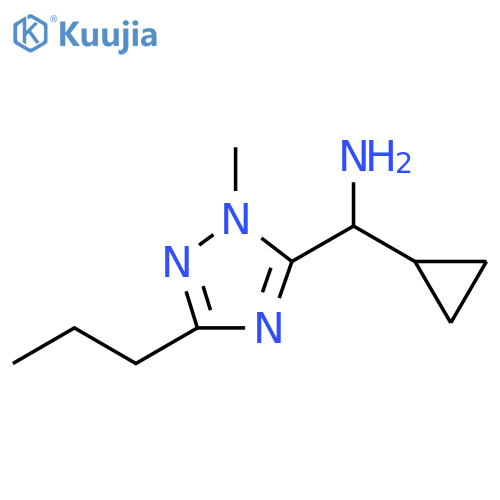Cas no 1343184-06-4 (cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine)

1343184-06-4 structure
商品名:cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine
- 1H-1,2,4-Triazole-5-methanamine, α-cyclopropyl-1-methyl-3-propyl-
- EN300-1077287
- CS-0306506
- 1343184-06-4
-
- インチ: 1S/C10H18N4/c1-3-4-8-12-10(14(2)13-8)9(11)7-5-6-7/h7,9H,3-6,11H2,1-2H3
- InChIKey: ZZBFFLGOJJHYEA-UHFFFAOYSA-N
- ほほえんだ: C(C1CC1)(C1N(N=C(CCC)N=1)C)N
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 357.0±44.0 °C(Predicted)
- 酸性度係数(pKa): 7.70±0.50(Predicted)
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077287-1.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 1g |
$1256.0 | 2023-06-10 | ||
| Enamine | EN300-1077287-0.5g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
| Enamine | EN300-1077287-10.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 10g |
$5405.0 | 2023-06-10 | ||
| Enamine | EN300-1077287-10g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 10g |
$5405.0 | 2023-10-28 | |
| Enamine | EN300-1077287-0.1g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
| Enamine | EN300-1077287-5.0g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 5g |
$3645.0 | 2023-06-10 | ||
| Enamine | EN300-1077287-5g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 5g |
$3645.0 | 2023-10-28 | |
| Enamine | EN300-1077287-1g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 1g |
$1256.0 | 2023-10-28 | |
| Enamine | EN300-1077287-0.05g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1077287-0.25g |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine |
1343184-06-4 | 95% | 0.25g |
$1156.0 | 2023-10-28 |
cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1343184-06-4 (cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine) 関連製品
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 4964-69-6(5-Chloroquinaldine)
- 61549-49-3(9-Decenenitrile)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
